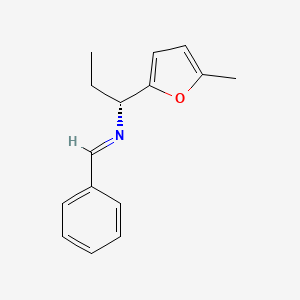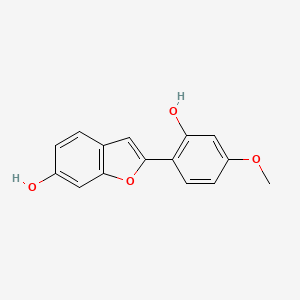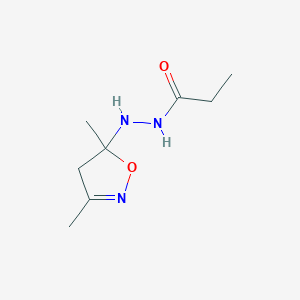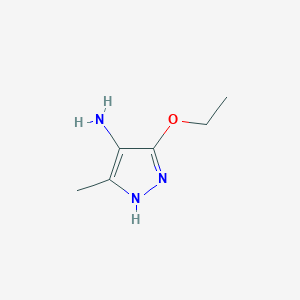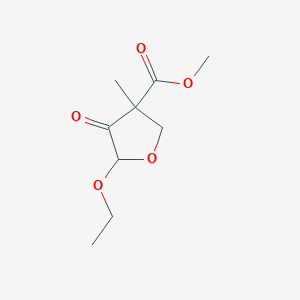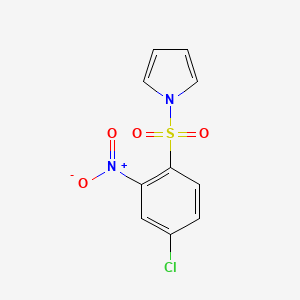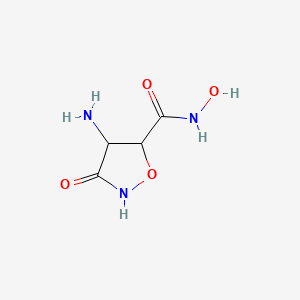
4-((2,6-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2,6-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorophenol and phenylacetylene.
Formation of 2,6-Dichlorophenoxyacetylene: 2,6-Dichlorophenol is reacted with propargyl bromide in the presence of a base such as potassium carbonate to form 2,6-dichlorophenoxyacetylene.
Cycloaddition Reaction: The 2,6-dichlorophenoxyacetylene undergoes a cycloaddition reaction with phenyl azide to form the triazole ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
4-((2,6-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles or phenyl derivatives.
科学研究应用
4-((2,6-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole has several scientific research applications:
Pharmaceuticals: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.
Agriculture: The compound is explored for its use as a herbicide or pesticide.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
作用机制
The mechanism of action of 4-((2,6-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cellular processes such as apoptosis and cell proliferation.
相似化合物的比较
Similar Compounds
- 4-((2,4-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole
- 4-((2,6-Dichlorophenoxy)methyl)-1-(4-methylphenyl)-1H-1,2,3-triazole
- 4-((2,6-Dichlorophenoxy)methyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole
Uniqueness
4-((2,6-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-dichlorophenoxy group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for various applications.
属性
分子式 |
C15H11Cl2N3O |
|---|---|
分子量 |
320.2 g/mol |
IUPAC 名称 |
4-[(2,6-dichlorophenoxy)methyl]-1-phenyltriazole |
InChI |
InChI=1S/C15H11Cl2N3O/c16-13-7-4-8-14(17)15(13)21-10-11-9-20(19-18-11)12-5-2-1-3-6-12/h1-9H,10H2 |
InChI 键 |
NJBOYGIHKIAJLS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)COC3=C(C=CC=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


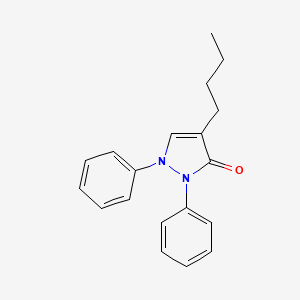
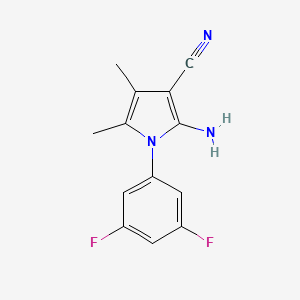
![3-[4-(4-Chlorophenyl)-2-ethyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12877776.png)
![2-(Carboxy(hydroxy)methyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877793.png)

